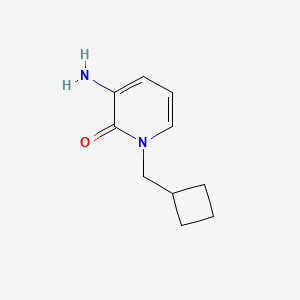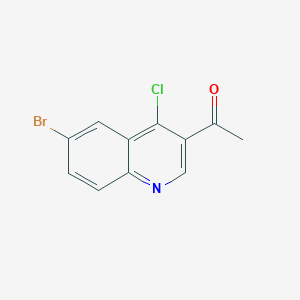
1-(6-Bromo-4-chloroquinolin-3-YL)ethanone
Übersicht
Beschreibung
1-(6-Bromo-4-chloroquinolin-3-YL)ethanone is a chemical compound with the CAS Number: 1255099-21-8 . It has a molecular weight of 284.54 . The compound is typically stored at 4 degrees Celsius and is usually in the form of a powder .
Molecular Structure Analysis
The Inchi Code for this compound is 1S/C11H7BrClNO/c1-6(15)9-5-14-10-3-2-7(12)4-8(10)11(9)13/h2-5H,1H3 . This code provides a specific description of the compound’s molecular structure.Physical And Chemical Properties Analysis
This compound is a powder that is stored at 4 degrees Celsius . Its molecular weight is 284.54 .Wissenschaftliche Forschungsanwendungen
Synthesis and Structural Studies
- Synthesis and Structural Elucidation : Novel chloroquinoline derivatives, including 1-(6-Bromo-4-chloroquinolin-3-YL)ethanone, have been synthesized and structurally elucidated using techniques like FT-IR, NMR, and Mass spectra. These derivatives have shown potential in antioxidant activity and may act as effective anti-diabetic agents by inhibiting specific proteins (Murugavel et al., 2017).
- Crystal Structure Investigation : Detailed structural and vibrational spectroscopic studies were performed on compounds like 1-(2-chloro-4-phenylquinolin-3-yl)ethanone, a related derivative, using single-crystal X-ray diffraction and other methods (Murugavel et al., 2016).
Biological Activities
- Anticancer Potential : Certain derivatives have been synthesized with a focus on inhibiting VEGFR‐II, a pathway in cancer management, and have shown notable cytotoxicity against specific cancer cell lines (Aboul-Enein et al., 2017).
- Cytotoxic Activity and Fluorescence Properties : Synthesized 3-hydroxyquinolin-4(1H)-one derivatives, related to the compound , have been evaluated for their cytotoxic activity against various cancer cell lines and studied for fluorescence properties (Kadrić et al., 2014).
Synthesis Techniques
- Regioselective O-alkylation : Studies on the O-alkylation of amides with electrophiles in the presence of silver nanoparticles, utilizing derivatives of chloroquinoline, have been reported (Gund et al., 2012).
Antimicrobial and Antituberculosis Studies
- Antituberculosis and Cytotoxicity Studies : Synthesized 3-heteroarylthioquinoline derivatives have been screened for in vitro activity against Mycobacterium tuberculosis, with some compounds showing significant activity (Chitra et al., 2011).
Safety and Hazards
The compound has been assigned the GHS07 pictogram, with the signal word "Warning" . Hazard statements include H302, H315, H319, and H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .
Eigenschaften
IUPAC Name |
1-(6-bromo-4-chloroquinolin-3-yl)ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7BrClNO/c1-6(15)9-5-14-10-3-2-7(12)4-8(10)11(9)13/h2-5H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TZSUMDMNMCGUEP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CN=C2C=CC(=CC2=C1Cl)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7BrClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80735626 | |
| Record name | 1-(6-Bromo-4-chloroquinolin-3-yl)ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80735626 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
284.53 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1255099-21-8 | |
| Record name | 1-(6-Bromo-4-chloroquinolin-3-yl)ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80735626 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

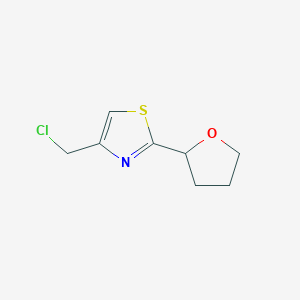
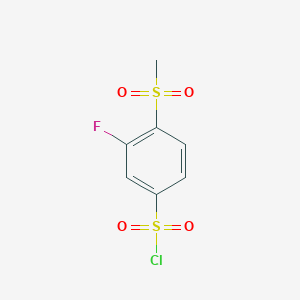
![3-[4-(1-Aminoethyl)phenyl]-1,3-oxazinan-2-one](/img/structure/B1376184.png)
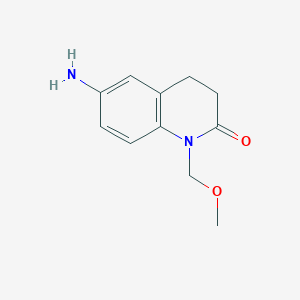



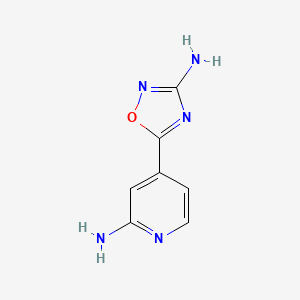
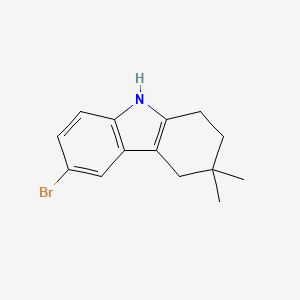
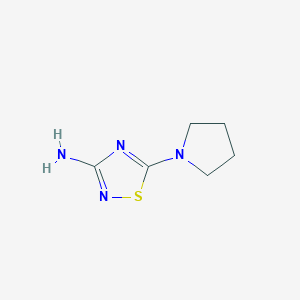
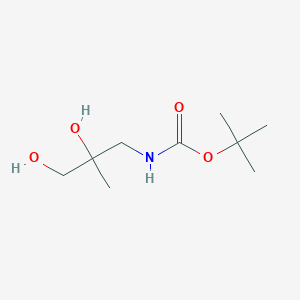
![5-Bromo-3-[(3-propyl-1,2,4-oxadiazol-5-yl)methyl]-3,4-dihydropyrimidin-4-one](/img/structure/B1376195.png)
